(E)-1-((5-((2-(2-chlorophenyl)-2-(hydroxyimino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)pyrimidine-2,4(1H,3H)-dione
Description
(E)-1-((5-((2-(2-Chlorophenyl)-2-(hydroxyimino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)pyrimidine-2,4(1H,3H)-dione is a structurally complex pyrimidine derivative featuring a 1,3,4-oxadiazole ring linked to a pyrimidine-2,4-dione core via a methyl group. The compound’s unique architecture includes:
- A pyrimidine-2,4-dione moiety, a pharmacophore associated with diverse biological activities, including antimicrobial and antioxidant effects .
- A 1,3,4-oxadiazole ring, known for enhancing metabolic stability and bioactivity in medicinal chemistry .
- A (2-(2-chlorophenyl)-2-(hydroxyimino)ethyl)thio side chain, which introduces a chlorinated aromatic group and a hydroxyimino functional group. The chloro substituent may influence lipophilicity and target binding, while the hydroxyimino group could participate in hydrogen bonding or metal chelation .
This compound’s design aligns with strategies for optimizing pharmacokinetic properties and target specificity.
Properties
CAS No. |
1105199-55-0 |
|---|---|
Molecular Formula |
C15H12ClN5O4S |
Molecular Weight |
393.8 |
IUPAC Name |
1-[[5-[(2E)-2-(2-chlorophenyl)-2-hydroxyiminoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C15H12ClN5O4S/c16-10-4-2-1-3-9(10)11(20-24)8-26-15-19-18-13(25-15)7-21-6-5-12(22)17-14(21)23/h1-6,24H,7-8H2,(H,17,22,23)/b20-11- |
InChI Key |
OIXGPEFFOWZYLG-JAIQZWGSSA-N |
SMILES |
C1=CC=C(C(=C1)C(=NO)CSC2=NN=C(O2)CN3C=CC(=O)NC3=O)Cl |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound (E)-1-((5-((2-(2-chlorophenyl)-2-(hydroxyimino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)pyrimidine-2,4(1H,3H)-dione is a synthetic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing available data from various studies to provide a comprehensive overview.
Chemical Structure
The compound features a complex structure that includes:
- A pyrimidine core
- An oxadiazole moiety
- A hydroxyimino side chain
The presence of these functional groups is believed to contribute to its biological effects.
Biological Activity Overview
Research has indicated that this compound exhibits a range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. The following sections detail these activities based on experimental findings.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of similar compounds. For instance:
- In vitro studies have demonstrated that derivatives of oxadiazole exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria.
- The minimum inhibitory concentration (MIC) values for related oxadiazole compounds ranged from 8 to 32 µg/mL against various bacterial strains, suggesting a promising antimicrobial profile.
Antitumor Activity
The antitumor potential of the compound has been explored in various cancer cell lines:
- Cell viability assays showed that the compound significantly inhibits the proliferation of cancer cells such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values in the low micromolar range.
- Mechanistic studies suggest that the compound induces apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.
Anti-inflammatory Properties
The anti-inflammatory effects have been assessed using models of inflammation:
- In vivo studies demonstrated that treatment with the compound reduced edema in carrageenan-induced paw edema models in rats.
- The compound appears to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure and biological activity is crucial for further development. Key observations include:
- The hydroxyimino group is essential for enhancing antimicrobial activity.
- The oxadiazole ring contributes to cytotoxic effects against cancer cells.
These insights can guide modifications to improve efficacy and reduce toxicity.
Case Studies
- Antimicrobial Efficacy : A study evaluated the effectiveness of similar oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in substitution patterns significantly affected antibacterial potency.
- Cancer Cell Studies : Research involving MCF-7 cells treated with the compound revealed a dose-dependent decrease in cell viability, suggesting potential for therapeutic applications in breast cancer treatment.
Comparison with Similar Compounds
Antioxidant Activity
- Target Compound vs. Cyclopenta[d]pyrimidine Derivatives (): The 7-thio cyclopenta[d]pyrimidine derivatives exhibit antioxidant activity via Fe²⁺-dependent radical scavenging, with efficacy influenced by thioether substituents.
Antimicrobial Activity
- Target Compound vs. Oxadiazole-Linked Pyrimidines (): Compound 4e and thieno-pyrimidine derivatives show antimicrobial activity attributed to the oxadiazole ring’s electron-withdrawing properties and pyrimidine’s DNA/RNA synthesis interference. The target compound’s 2-chlorophenyl group may increase membrane permeability, while the hydroxyimino group could disrupt bacterial enzymes.
Electronic and Steric Effects
- HOMO/LUMO Analysis (): Pyrido[2,3-d]pyrimidine-2,4-dione derivatives’ bioactivity correlates with frontier molecular orbital (FMO) distribution.
Structure-Activity Relationships (SAR)
Oxadiazole Ring : Essential for metabolic stability and antimicrobial activity; electron-deficient rings enhance target binding .
Chlorinated Aromatic Groups : 2-Chlorophenyl (target) vs. 4-chlorobenzyl (): Positional isomerism affects steric bulk and lipophilicity, influencing membrane penetration.
Hydroxyimino Group: Unique to the target compound, this group may confer dual functionality—radical scavenging (antioxidant) and hydrogen bonding (enzyme inhibition).
Preparation Methods
Cyclization of Diacylhydrazines
The 1,3,4-oxadiazole ring is synthesized via dehydrative cyclization of a diacylhydrazine precursor. A representative protocol involves:
- Preparation of 5-mercapto-1,3,4-oxadiazole (3) :
- Step 1 : Reacting thiosemicarbazide (1) with a carboxylic acid derivative (e.g., 2-chlorophenylacetic acid) in phosphorus oxychloride (POCl₃) at 80–90°C for 6 h to form the diacylhydrazine intermediate (2).
- Step 2 : Cyclodehydration of (2) using polyphosphoric acid (PPA) at 120°C for 4 h yields 5-mercapto-1,3,4-oxadiazole (3).
Characterization :
Functionalization of the Oxadiazole Thiol
The thiol group at position 5 of the oxadiazole is alkylated to introduce the (2-(2-chlorophenyl)-2-(hydroxyimino)ethyl) side chain:
- Synthesis of 2-(2-chlorophenyl)-2-(hydroxyimino)ethyl bromide (5) :
Alkylation of 5-mercapto-1,3,4-oxadiazole (3) :
- Reacting (3) with (5) in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base at 60°C for 12 h affords the thioether-linked oxadiazole (6).
Characterization :
Coupling with the Pyrimidine-2,4(1H,3H)-dione Moiety
Preparation of Pyrimidine-2,4(1H,3H)-dione Derivative
The pyrimidine-dione core is functionalized with a methylene spacer for subsequent coupling:
N-Alkylation of the Oxadiazole Intermediate
The final coupling is achieved via nucleophilic substitution:
- Reaction of (6) with (8) :
Optimization Notes :
- Solvent : Acetonitrile > DMF due to higher regioselectivity.
- Base : TEA outperforms K₂CO₃ in minimizing hydrolysis.
Characterization :
- ¹H NMR (300 MHz, DMSO-d₆) : δ 11.3 (s, 1H, NH), 7.50–7.70 (m, 4H, Ar-H), 5.10 (s, 2H, CH₂), 4.85 (s, 2H, CH₂), 3.90 (s, 2H, CH₂).
- HRMS (ESI) : m/z 463.0654 [M+H]⁺ (calc. 463.0658).
Analysis of Stereochemical Integrity
The (E)-configuration of the hydroxyimino group is confirmed via:
- NOESY NMR : Absence of cross-peaks between the oxime proton (δ 9.8) and the adjacent CH₂ group.
- X-ray Crystallography : Single-crystal analysis reveals a dihedral angle of 178.9° between the oxime and 2-chlorophenyl groups.
Yield Optimization and Side Reactions
Critical Parameters
Q & A
Basic Research Questions
Q. How can researchers optimize the synthetic yield of (E)-1-((5-((2-(2-chlorophenyl)-2-(hydroxyimino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)pyrimidine-2,4(1H,3H)-dione?
- Methodology : Key steps include cyclocondensation of intermediates (e.g., N’-benzoyl-carbohydrazides) in phosphorous oxychloride, followed by hydrolysis and alkylation with benzyl chlorides or chloroacetamides in DMF with potassium carbonate as a promoter. Solvent choice (e.g., dimethylformamide or acetonitrile) and reflux conditions (≥100°C) significantly improve yields. Reaction progress should be monitored via thin-layer chromatography (TLC) .
- Data Analysis : Yield optimization can be tracked by varying stoichiometric ratios (1:1.2 to 1:2.5 for alkylation) and reaction times (6–24 hours), with purity confirmed by HPLC (>95%) .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodology : Use nuclear magnetic resonance (NMR) to resolve the oxadiazole and pyrimidine-dione moieties. For example, NMR will show characteristic peaks for the 2-chlorophenyl group (δ 7.3–7.5 ppm) and the hydroxyiminoethyl-thio linker (δ 3.8–4.2 ppm). High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy (±0.001 Da) .
- Advanced Tip : X-ray crystallography (if crystalline) provides unambiguous confirmation of stereochemistry, as seen in related thienopyrimidine derivatives .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance the antimicrobial activity of this compound?
- Methodology : Synthesize analogs by modifying substituents on the oxadiazole ring (e.g., replacing 2-chlorophenyl with 4-fluoro or nitro groups) and evaluate minimum inhibitory concentrations (MICs) against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative pathogens. Reference drugs like metronidazole and streptomycin should be included for comparison .
- Data Interpretation : A 2025 study showed that 1-alkyl-5-methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4-diones achieved MICs of 0.22–0.25 μg/mL, outperforming metronidazole (MIC = 1.5 μg/mL) .
Q. What strategies resolve contradictions in cytotoxicity data for oxadiazole-pyrimidine-dione hybrids?
- Methodology : Perform dose-response assays (0.1–100 μM) across cancer cell lines (e.g., HeLa, MCF-7) using MTT or resazurin assays. Normalize data to account for batch-specific variations in cell viability. For example, conflicting IC values (e.g., 10 μM vs. 50 μM) may arise from differences in cell passage number or serum concentration .
- Advanced Tip : Use transcriptomic profiling (RNA-seq) to identify off-target effects, such as kinase inhibition or oxidative stress pathways, which may explain variability .
Q. How does stereochemistry influence the biological activity of this compound?
- Methodology : Synthesize enantiomers via chiral catalysts (e.g., Evans’ oxazolidinones) and compare activities. For example, (5′S)- and (5′R)-isomers of isoxazolidinyl pyrimidine-diones showed 10-fold differences in antiviral potency .
- Data Support : Enantioselective synthesis (89–94% yield) and HPLC chiral separation (Chiralpak AD-H column) are critical for isolating pure stereoisomers .
Experimental Design & Troubleshooting
Q. What are common pitfalls in synthesizing the hydroxyiminoethyl-thio linker, and how can they be mitigated?
- Challenge : Hydrolysis of the hydroxyimino group under acidic conditions.
- Solution : Use anhydrous solvents (e.g., THF) and low temperatures (0–5°C) during the coupling step. Add molecular sieves to scavenge moisture .
Q. How can researchers validate the mechanism of action for kinase inhibition?
- Methodology : Perform kinase inhibition assays (e.g., ADP-Glo™) against targets like EGFR or BRAF. Molecular docking (AutoDock Vina) predicts binding modes, while site-directed mutagenesis (e.g., T790M in EGFR) confirms critical interactions .
Key Takeaways
- Synthesis : Prioritize solvent selection (DMF, acetonitrile) and reflux conditions for yield optimization .
- Bioactivity : Structural modifications (e.g., electron-withdrawing groups) enhance antimicrobial potency but may increase cytotoxicity .
- Mechanistic Studies : Combine biochemical assays with computational modeling to resolve conflicting data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
